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Compound of Interest

Compound Name: CHDI-390576

Cat. No.: B15586422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo imaging of derivatives of

CHDI-390576, a potent and selective class IIa histone deacetylase (HDAC) inhibitor. The

protocols detailed below are based on established methodologies for similar radiolabeled class

IIa HDAC inhibitors, such as [¹⁸F]NT160, and are intended to serve as a robust starting point

for preclinical research and development.

Overview of CHDI-390576 and its Derivatives for
PET Imaging
CHDI-390576 is a cell-permeable and central nervous system (CNS) penetrant inhibitor of

class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9), demonstrating high selectivity over

other HDAC classes.[1][2][3] Its ability to cross the blood-brain barrier makes it a promising

candidate for targeting neurological disorders. For in vivo imaging applications, particularly

Positron Emission Tomography (PET), derivatives of CHDI-390576 can be radiolabeled with

positron-emitting isotopes like fluorine-18 (¹⁸F).

PET imaging with a radiolabeled CHDI-390576 derivative allows for the non-invasive,

quantitative assessment of class IIa HDAC expression and target engagement in the brain and

peripheral tissues.[4][5][6] This technology is invaluable for understanding the role of class IIa

HDACs in disease, confirming drug-target interaction in vivo, and guiding dose selection in

drug development.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15586422?utm_src=pdf-interest
https://www.benchchem.com/product/b15586422?utm_src=pdf-body
https://www.benchchem.com/product/b15586422?utm_src=pdf-body
https://www.benchchem.com/product/b15586422?utm_src=pdf-body
https://www.medchemexpress.com/chdi-390576.html
https://pubmed.ncbi.nlm.nih.gov/30463802/
https://www.adooq.com/chdi-390576.html
https://www.benchchem.com/product/b15586422?utm_src=pdf-body
https://www.benchchem.com/product/b15586422?utm_src=pdf-body
https://jnm.snmjournals.org/content/63/supplement_2/2321
https://pmc.ncbi.nlm.nih.gov/articles/PMC10150721/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c02064
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The following tables summarize key quantitative data obtained from preclinical PET imaging

studies with radiolabeled class IIa HDAC inhibitors, which are structurally and functionally

analogous to CHDI-390576 derivatives.

Table 1: In Vitro Binding Affinity and Selectivity of CHDI-390576

Target IC₅₀ (nM)

HDAC4 54

HDAC5 60

HDAC7 31

HDAC9 50

Class I HDACs (1, 2, 3) >500-fold selectivity

HDAC6 (Class IIb) ~150-fold selectivity

HDAC8 (Class I) ~150-fold selectivity

Data sourced from MedchemExpress.[1]

Table 2: Radiosynthesis Parameters for a Representative [¹⁸F]-labeled Class IIa HDAC Inhibitor

([¹⁸F]NT160)

Parameter Value

Radiochemical Yield (decay-corrected) 7.5 ± 1.0%

Molar Activity 0.74–1.51 GBq/μmol (20–41 mCi/μmol)

Radiochemical Purity >95%

Total Synthesis Time < 90 minutes

Data adapted from a study on [¹⁸F]NT160, a close analog.[5]
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Table 3: In Vivo Brain Uptake of a Representative [¹⁸F]-labeled Class IIa HDAC Inhibitor

([¹⁸F]NT160) in Rats

Brain Region Standardized Uptake Value (SUV)

Cortex High

Hippocampus High

Thalamus High

Cerebellum Low

Striatum Low

Qualitative and quantitative data adapted from PET imaging studies with [¹⁸F]NT160.[4][5][6]

Experimental Protocols
Protocol for Radiosynthesis of an [¹⁸F]-labeled CHDI-
390576 Derivative
This protocol is adapted from the synthesis of [¹⁸F]NT160 and can be optimized for a specific

CHDI-390576 derivative.[5][7]

Materials:

Precursor molecule for radiolabeling (e.g., a nitro or trimethylammonium triflate precursor of

the CHDI-390576 derivative)

[¹⁸F]Fluoride

Kryptofix 2.2.2 (K₂₂₂)

Potassium carbonate (K₂CO₃)

Anhydrous dimethyl sulfoxide (DMSO)

Acetonitrile (MeCN)
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Water for injection

Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak Light QMA Carbonate and C18)

HPLC system with a semi-preparative column (e.g., C18)

Sterile filters (0.22 µm)

Procedure:

[¹⁸F]Fluoride Trapping and Elution:

Trap aqueous [¹⁸F]fluoride from the cyclotron target onto a QMA-carbonate SPE cartridge.

Elute the [¹⁸F]fluoride from the cartridge with a solution of K₂₂₂ and K₂CO₃ in a mixture of

acetonitrile and water.

Azeotropic Drying:

Dry the eluted [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile under a

stream of nitrogen at approximately 110°C. Repeat this step 2-3 times to ensure complete

dryness.

Radiolabeling Reaction:

Dissolve the precursor molecule in anhydrous DMSO and add it to the dried

[¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

Heat the reaction mixture at 160-175°C for 15-25 minutes. The addition of a radical

scavenger like 4-hydroxy-TEMPO may improve the radiochemical yield.[5]

Purification:

Quench the reaction with water and load the mixture onto a C18 SPE cartridge.

Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

Elute the crude product with acetonitrile.
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Inject the eluted product onto a semi-preparative HPLC system for final purification.

Formulation:

Collect the HPLC fraction containing the radiolabeled product.

Remove the HPLC solvent under reduced pressure.

Formulate the final product in a sterile solution for injection (e.g., saline with a small

percentage of ethanol).

Pass the final product through a 0.22 µm sterile filter into a sterile vial.

Quality Control:

Determine radiochemical purity and identity by analytical HPLC, co-injecting with a non-

radioactive standard.

Measure the molar activity.

Protocol for In Vivo PET/CT Imaging in Rodents
This protocol provides a general framework for conducting PET/CT imaging studies in rodents

to assess the brain uptake and distribution of a radiolabeled CHDI-390576 derivative.

Materials:

Radiolabeled CHDI-390576 derivative formulated for injection

Rodent animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)

Anesthesia (e.g., isoflurane)

PET/CT scanner

Catheter for intravenous injection

Heating pad
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Procedure:

Animal Preparation:

Fast the animal for 4-6 hours prior to the scan to reduce variability in tracer uptake.

Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance)

in oxygen.

Place a catheter in the lateral tail vein for radiotracer administration.

Position the animal on the scanner bed, ensuring the head is centered in the field of view.

Maintain the animal's body temperature using a heating pad.

Radiotracer Administration:

Administer a bolus intravenous injection of the radiolabeled CHDI-390576 derivative (e.g.,

5-10 MBq for mice, 15-20 MBq for rats). The exact dose will depend on the specific activity

and scanner sensitivity.

PET Data Acquisition:

Start the dynamic PET scan immediately after radiotracer injection.

Acquire data for 60-90 minutes. The scan duration can be adjusted based on the tracer

kinetics.

CT Data Acquisition:

Following the PET scan, perform a CT scan for attenuation correction and anatomical co-

registration.

Data Analysis:

Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

Co-register the PET images with the CT images.
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Define regions of interest (ROIs) on the co-registered images for different brain structures

(e.g., cortex, hippocampus, thalamus, cerebellum, striatum).

Generate time-activity curves (TACs) for each ROI.

Quantify tracer uptake in each ROI, typically expressed as Standardized Uptake Value

(SUV).

Protocol for Target Engagement (Blocking) Study
This protocol is designed to confirm the specific binding of the radiolabeled CHDI-390576
derivative to class IIa HDACs in vivo.

Procedure:

Baseline Scan:

Perform a baseline PET/CT scan as described in Protocol 3.2.

Blocking Scan:

On a separate day, administer a non-radioactive dose of CHDI-390576 or another

selective class IIa HDAC inhibitor to the same animal prior to the injection of the

radiotracer. The pre-treatment time and dose of the blocking agent should be optimized

(e.g., 30-60 minutes prior to radiotracer injection at a dose sufficient to saturate the target).

Perform a second PET/CT scan following the same procedure as the baseline scan.

Data Analysis:

Compare the radiotracer uptake in the brain regions of interest between the baseline and

blocking scans. A significant reduction in uptake in the blocking scan indicates specific

binding to the target.
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Caption: Class IIa HDAC signaling and inhibition by CHDI-390576 derivatives.
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Caption: Workflow for preclinical PET imaging with a CHDI-390576 derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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